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molecular formula C9H6N2O2 B8787899 p-Nitrocinnamonitrile

p-Nitrocinnamonitrile

Cat. No. B8787899
M. Wt: 174.16 g/mol
InChI Key: HLFGEWUHBJJYKR-UHFFFAOYSA-N
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Patent
US05721240

Procedure details

A mixture of cyanoacetic acid (12.76 g, 150.0 mmol), 4-nitrobenzaldehyde (24.60 g, 162.8 mmol), ammonium acetate (500 mg), toluene (140 mL), and pyridine (75 mL) is refluxed for 64 hours in a flask fitted with a Dean-Stark trap and condenser. After evaporation of the solvents, a solution of the residue in CHCl3 is filtered and washed with H2 O. The dried (Na2SO4) organic layer is evaporated, and the bright yellow-orange solid is recrystallized from benzene. The yellow solid 3-(4-nitrophenyl)-acrylonitrile, obtained as a mixture of cis-trans isomers, is suitable for use as an intermediate without further purification.
Quantity
12.76 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3]C(O)=O)#[N:2].[N+:7]([C:10]1[CH:17]=[CH:16][C:13]([CH:14]=O)=[CH:12][CH:11]=1)([O-:9])=[O:8].C([O-])(=O)C.[NH4+].C1(C)C=CC=CC=1>N1C=CC=CC=1>[N+:7]([C:10]1[CH:17]=[CH:16][C:13]([CH:14]=[CH:3][C:1]#[N:2])=[CH:12][CH:11]=1)([O-:9])=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
12.76 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
24.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=O)C=C1
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
140 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
75 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 64 hours in a flask
Duration
64 h
CUSTOM
Type
CUSTOM
Details
fitted with a Dean-Stark trap and condenser
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvents
FILTRATION
Type
FILTRATION
Details
a solution of the residue in CHCl3 is filtered
WASH
Type
WASH
Details
washed with H2 O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried (Na2SO4) organic layer
CUSTOM
Type
CUSTOM
Details
is evaporated
CUSTOM
Type
CUSTOM
Details
the bright yellow-orange solid is recrystallized from benzene

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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